Validone 7-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

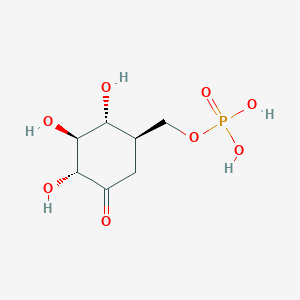

Validone 7-phosphate is a cyclitol phosphate that is validone carrying a single monophosphate substituent at position 7. It is a cyclitol phosphate, a triol and a hydroxycyclohexanone. It derives from a validone. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Role in Biosynthesis

Validone 7-phosphate plays a crucial role in the biosynthesis of validamycin A, an antibiotic produced by Streptomyces hygroscopicus. The pathway involves several key enzymes:

- ValL Synthase : This enzyme catalyzes the conversion of GDP-valienol and this compound to form validoxylamine A, a precursor to validamycin A. Studies have shown that the inactivation of the valL gene leads to a significant reduction in validamycin production, indicating its essential role in the biosynthetic pathway .

- ValC Kinase : Another important enzyme, ValC, phosphorylates valienone and validone to form their respective phosphates. Inactivation of valC also results in the loss of validamycin production, further confirming its critical function .

Agricultural Applications

Validamycin A, derived from this compound, is particularly effective against sheath blight disease in rice and other fungal infections. Its mode of action includes:

- Inhibition of Fungal Growth : Validamycin A disrupts normal fungal hyphal extension, leading to abnormal branching and ultimately inhibiting fungal development . This makes it a valuable tool for crop protection.

- Insecticidal Activity : The compound exhibits insecticidal properties due to its ability to inhibit trehalase, an enzyme critical for energy metabolism in fungi .

Case Studies

Several studies have documented the effectiveness of validamycin A in agricultural settings:

- Field Trials : In various field trials across Asia, validamycin A has been shown to significantly reduce sheath blight incidence in rice crops compared to untreated controls. These studies highlight its potential as a sustainable alternative to chemical fungicides .

- Phytotoxicity Assessments : Research has demonstrated that validamycin A has low phytotoxicity on rice plants when applied at recommended dosages, making it safe for use in agricultural practices .

Future Research Directions

The ongoing research into this compound includes:

- Biocatalytic Applications : Exploring biocatalysts that utilize this compound for efficient phosphorylation reactions could lead to new synthetic pathways for producing valuable compounds .

- Genetic Engineering : Advances in genetic engineering may allow for enhanced production of validamycin A through modified strains of Streptomyces, potentially increasing yields and reducing costs .

Propiedades

Fórmula molecular |

C7H13O8P |

|---|---|

Peso molecular |

256.15 g/mol |

Nombre IUPAC |

[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/t3-,5-,6+,7+/m1/s1 |

Clave InChI |

TWEGOAYSXFKLRS-UMWONPOSSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |

SMILES canónico |

C1C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.